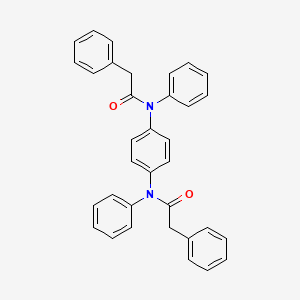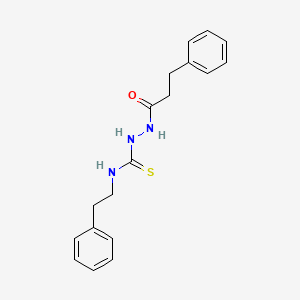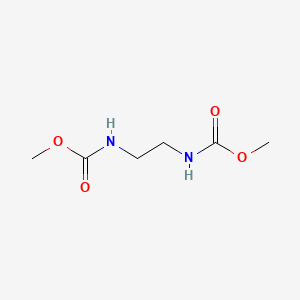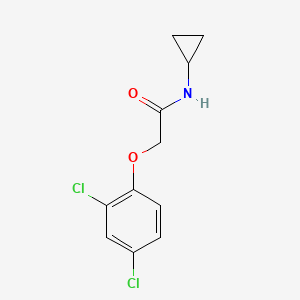![molecular formula C17H15BrClNO3 B5202930 propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate CAS No. 6264-18-2](/img/structure/B5202930.png)
propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate
Descripción general
Descripción
Propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate, also known as BC-11, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BC-11 is a member of the benzamide family, which has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. Inflammatory cytokines are produced by immune cells in response to infection or injury, and propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to inhibit the production of these cytokines by blocking the activation of the NF-κB signaling pathway. In HIV-infected cells, propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to inhibit the activity of the HIV protease enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. In cancer cells, propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammatory cytokines play a key role in the development of many diseases, and propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In HIV-infected cells, propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to inhibit the replication of the virus, leading to a reduction in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to have a range of biological activities, making it a promising candidate for further research and development. However, one of the limitations of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cells. Further research is needed to determine the optimal dosage and administration of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate for therapeutic use.
Direcciones Futuras
There are several future directions for research on propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate, including its potential as a therapeutic agent for various diseases, its mechanism of action, and its toxicity. One area of research is the development of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate analogs with improved potency and selectivity for specific targets. Another area of research is the investigation of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate in combination with other drugs, such as chemotherapy agents, to enhance its therapeutic effects. Finally, further studies are needed to determine the long-term safety and efficacy of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate in humans.
Métodos De Síntesis
The synthesis of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate involves a series of chemical reactions, starting with the reaction of 5-bromo-2-chlorobenzoic acid with propylamine to form propyl 5-bromo-2-chlorobenzoate. This compound is then reacted with phosgene and ammonia to form propyl 4-amino-5-bromo-2-chlorobenzoate. Finally, this compound is reacted with 5-bromo-2-chlorobenzoyl chloride to form propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate, or propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been studied for its potential applications in various fields, including cancer treatment, inflammation, and viral infections. In cancer research, propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a key factor in many diseases, and propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has also been studied for its anti-viral effects, particularly against the human immunodeficiency virus (HIV), by inhibiting the activity of the HIV protease enzyme.
Propiedades
IUPAC Name |
propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3/c1-2-9-23-17(22)11-3-6-13(7-4-11)20-16(21)14-10-12(18)5-8-15(14)19/h3-8,10H,2,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNCZCQJFSQGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367569 | |
| Record name | Propyl 4-(5-bromo-2-chlorobenzamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(5-bromo-2-chlorobenzamido)benzoate | |
CAS RN |
6264-18-2 | |
| Record name | Propyl 4-(5-bromo-2-chlorobenzamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)
![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)
![N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B5202867.png)

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)


![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)


![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)